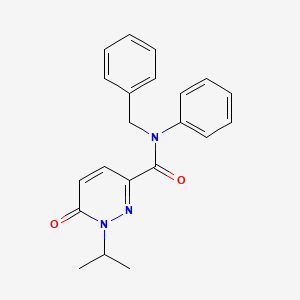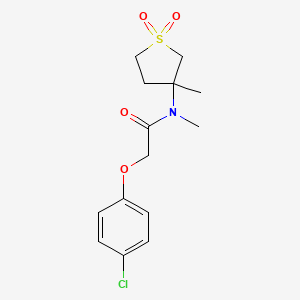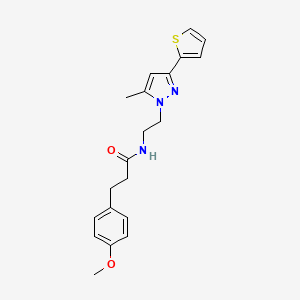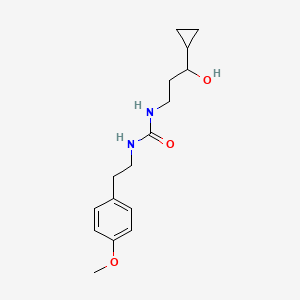
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU is known for its ability to significantly increase fruit yield and quality in various crops, making it a valuable tool for the agricultural industry.
Aplicaciones Científicas De Investigación
Structural and Synthesis Insights
Crystal Structure Analysis : The study of crystal structures of urea derivatives, such as unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, provides insights into their molecular conformation, stabilization mechanisms, and potential for forming complex molecular arrangements. These structural insights are crucial for understanding the reactivity and potential applications of such compounds (Xiaoping Rao et al., 2010).
Complexation and Unfolding of Heterocyclic Ureas : The study on the complexation-induced unfolding of heterocyclic ureas highlights their potential in forming multiply hydrogen-bonded complexes. This property is significant for designing self-assembling molecular systems and understanding the molecular mimicry of biological processes (P. Corbin et al., 2001).
Chemical Reactivity and Applications
Hindered Ureas as Masked Isocyanates : Research on hindered ureas demonstrates their unique reactivity under neutral conditions, allowing for efficient substitution reactions with various nucleophiles. This finding has implications for synthetic chemistry, offering a versatile method for modifying amines and preparing amine derivatives (M. Hutchby et al., 2009).
Electro-Fenton Degradation of Antimicrobials : The degradation of antimicrobials using electro-Fenton systems, involving urea derivatives like triclocarban, underscores the potential of such compounds in environmental remediation technologies. This approach demonstrates the role of urea derivatives in facilitating the breakdown of persistent organic pollutants (I. Sirés et al., 2007).
Fluorescence Probes for Detecting Analytes : Urea derivatives exhibit strong solvatochromism, making them useful as fluorescence probes for detecting analytes like carboxylic acids, alcohols, and fluoride ions. This application highlights the potential of urea derivatives in analytical chemistry and sensor development (C. Bohne et al., 2005).
Propiedades
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-6-2-12(3-7-14)8-10-17-16(20)18-11-9-15(19)13-4-5-13/h2-3,6-7,13,15,19H,4-5,8-11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFQNNIRCPYPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)

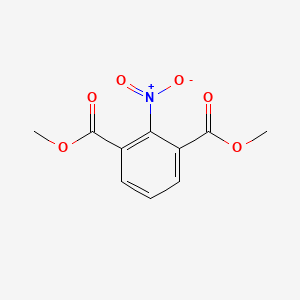
![5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2368908.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide](/img/structure/B2368909.png)
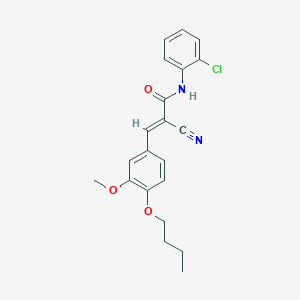

![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)


